molecular formula C22H24N2O3S B2879030 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866843-14-3

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2879030
CAS No.: 866843-14-3
M. Wt: 396.51
InChI Key: QGUSEFHMLNWVFB-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and a 4-methylpiperidine moiety at position 2. The benzenesulfonyl group enhances metabolic stability and binding affinity, while the methoxy group contributes to solubility and electronic effects.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-16-10-12-24(13-11-16)22-19-14-17(27-2)8-9-20(19)23-15-21(22)28(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUSEFHMLNWVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline, the following structurally related quinoline derivatives are analyzed:

Table 1: Structural and Functional Comparison of Key Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications References
This compound Benzenesulfonyl (3), Methoxy (6), 4-Methylpiperidine (4) C₂₄H₂₇N₂O₃S 424.55 Potential CNS/antimicrobial activity; enhanced metabolic stability
3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (BB90881) 4-Ethylbenzenesulfonyl (3), Methoxy (6), 4-Methylpiperidine (4) C₂₄H₂₈N₂O₃S 424.56 Commercial research compound; similar structure with ethyl modification for solubility optimization
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Chloro (6), Piperidine (4), Pyrrolidine (2) C₁₈H₂₁ClN₃ 314.84 High steric bulk; applications in ligand-receptor interaction studies
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl (2), 3,4-Dimethoxyphenyl (4), Methoxy (6), Methyl (3) C₂₅H₂₁ClN₂O₃ 448.90 One-pot synthesis; evaluated for bioactivity in antimicrobial/antiparasitic assays
1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] Spirocyclic piperidine-quinoline core with acyl groups Variable Variable High-yield acylation; solid/oil forms with low molecular ion intensity in MS

Key Comparative Insights

Substituent Effects on Bioactivity The benzenesulfonyl group in the target compound and BB90881 distinguishes them from other derivatives. This group enhances stability and may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinases) compared to chloro or spirocyclic analogs . Methoxy groups (position 6) are common in quinolines for solubility and electronic modulation.

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to BB90881, involving sulfonylation and piperidine functionalization. In contrast, spiroquinolines () require multistep acylation, while one-pot strategies () prioritize efficiency but yield structurally distinct molecules .

Physicochemical Properties BB90881 and the target compound share nearly identical molecular weights (424.55 vs. 424.56), but the ethyl group in BB90881 may slightly improve lipophilicity.

Commercial and Research Relevance BB90881 is available for research at milligram-to-gram scales, reflecting its utility in preclinical studies. In contrast, spiroquinolines () are primarily academic targets due to synthetic complexity and variable yields .

Research Findings and Limitations

  • Pharmacological Data Gaps: Direct biological data for this compound are absent in the provided evidence. Inferences are drawn from structural analogs like BB90881 and chloroquinolines.
  • Structural Optimization : Ethyl or methyl modifications (e.g., BB90881) may balance solubility and target engagement, whereas rigid spirocyclic systems () could limit conformational flexibility .

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